N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide
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Overview
Description
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its triazolopyridazine core, which is known for its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 1,2,4-triazole precursors under acidic or basic conditions.
Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-phenylsulfonamide: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-alkylsulfonamide: Variations with different alkyl groups.
Uniqueness
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound for further development in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-9-4-2-3-5-10(9)20(18,19)16-11-6-7-12-14-13-8-17(12)15-11/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFNBZEVDQFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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